![molecular formula C9H11ClN2O2 B13895864 tert-Butyl 6-chloropyrimidine-4-carboxylate](/img/structure/B13895864.png)
tert-Butyl 6-chloropyrimidine-4-carboxylate
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Overview
Description
tert-Butyl 6-chloropyrimidine-4-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloropyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 6-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substituted pyrimidine derivatives
- Oxidized or reduced pyrimidine compounds
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
tert-Butyl 6-chloropyrimidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The compound can interact with various biological pathways, affecting processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
tert-Butyl 6-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: This compound has an amino group instead of a chlorine atom, which can alter its reactivity and biological activity.
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: This compound contains two chlorine atoms, which can enhance its electrophilicity and potential for substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical properties and applications .
Biological Activity
tert-Butyl 6-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H10ClN3O2. The compound features a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, which contributes to its unique chemical properties. Its structure allows for interactions with various biological targets, making it a valuable candidate in drug discovery.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
- Receptor Binding : It can function as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial in the context of receptor-targeted therapies.
- DNA Interaction : Due to its structural similarity to nucleotides, this compound can intercalate into DNA, affecting replication and transcription processes. This characteristic may contribute to its anticancer potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this compound possess potent inhibitory effects on cancer cell proliferation. For instance, compounds within this class have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .
- Enzyme Inhibition : The compound has been linked to the inhibition of matrix metalloproteinases (MMPs), which play a role in tumor metastasis. Inhibiting MMPs can reduce cancer cell invasion and migration .
- Selectivity : Research suggests that certain derivatives exhibit selectivity towards cancer cells while showing lower toxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on MDA-MB-231 Cells : A derivative showed significant inhibition of cell proliferation with an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a much lower effect on non-cancerous MCF10A cells. This demonstrates a nearly 20-fold window for selective targeting of cancerous cells .
- In Vivo Models : In animal models, treatment with certain derivatives resulted in reduced metastatic nodules in mice inoculated with cancer cells, showcasing the compound's potential effectiveness in vivo .
Applications in Research
This compound serves as a versatile building block in synthetic chemistry and drug development:
- Pharmaceutical Development : Its structural features make it suitable for synthesizing more complex heterocyclic compounds that may have therapeutic applications.
- Agrochemical Production : The compound's biological activity extends beyond pharmaceuticals; it is also utilized in the production of agrochemicals due to its interaction with biological systems.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
tert-butyl 6-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-7(10)12-5-11-6/h4-5H,1-3H3 |
InChI Key |
KXSFRIMNFVSFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=N1)Cl |
Origin of Product |
United States |
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